

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic acid

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)benzoic acid

Cat. No.: B188274

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This technical guide provides a comprehensive overview of **4-(Pyrrolidin-1-yl)benzoic acid**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its fundamental chemical properties, outlines a general synthetic approach and analytical methods, and explores its relevance in biological pathways.

Core Compound Data

The fundamental molecular and chemical properties of **4-(Pyrrolidin-1-yl)benzoic acid** are summarized in the table below for quick reference.

Property	Value	Citations
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1][2]
Molecular Weight	191.23 g/mol	[1][2]
IUPAC Name	4-(pyrrolidin-1-yl)benzoic acid	[1]
CAS Number	22090-27-3	[2]
Canonical SMILES	C1CCN(C1)C2=CC=C(C=C2)C(=O)O	[1]
InChI Key	KPCBFFYRSJPCJH-UHFFFAOYSA-N	[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(Pyrrolidin-1-yl)benzoic acid** is not readily available in the cited literature, a general synthetic approach can be inferred from established organic chemistry principles. The synthesis would likely involve the nucleophilic aromatic substitution of a 4-halobenzoic acid derivative with pyrrolidine.

General Synthetic Procedure:

A plausible method for the synthesis of **4-(Pyrrolidin-1-yl)benzoic acid** involves the reaction of a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid) with pyrrolidine in the presence of a base and a suitable solvent.

- Reaction: 4-Halobenzoic acid + Pyrrolidine → **4-(Pyrrolidin-1-yl)benzoic acid** + Halide salt
- Reagents:
 - 4-Halobenzoic acid (e.g., 4-fluorobenzoic acid)
 - Pyrrolidine
 - A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)
 - A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
- Procedure Outline:
 - To a solution of 4-halobenzoic acid in a suitable polar aprotic solvent, add the base.
 - Add pyrrolidine to the reaction mixture.
 - Heat the reaction mixture at an elevated temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and quench with water.
 - Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

- Collect the solid product by filtration, wash with water, and dry under vacuum.
- Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Methods:

The characterization and purity assessment of synthesized **4-(Pyrrolidin-1-yl)benzoic acid** would typically employ standard analytical techniques.

- **High-Performance Liquid Chromatography (HPLC):** A reversed-phase HPLC method can be developed for the analysis of **4-(Pyrrolidin-1-yl)benzoic acid**. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for the separation of benzoic acid derivatives[3][4]. Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of **4-(Pyrrolidin-1-yl)benzoic acid**. The ^1H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the pyrrolidine ring. The ^{13}C NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
- **Mass Spectrometry (MS):** Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of **4-(Pyrrolidin-1-yl)benzoic acid**.

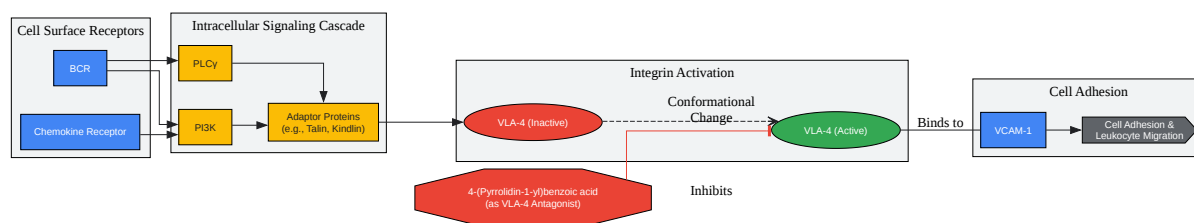
Biological Context and Signaling Pathway

Derivatives of **4-(Pyrrolidin-1-yl)benzoic acid** have been investigated as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein involved in cell adhesion and migration[5]. VLA-4 plays a crucial role in the inflammatory response by mediating the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues. By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1),

VLA-4 antagonists can inhibit these processes and may have therapeutic potential in inflammatory diseases.

The signaling pathway initiated by VLA-4 activation is complex and can be triggered by various stimuli, including chemokines and B-cell receptor (BCR) activation. This "inside-out" signaling leads to a conformational change in VLA-4, increasing its affinity for its ligands[6][7].

Below is a simplified representation of the VLA-4 "inside-out" signaling pathway, which can be targeted by VLA-4 antagonists.



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VLA-4 "Inside-Out" Signaling Pathway and Inhibition.

This diagram illustrates how external signals from receptors like the B-cell receptor (BCR) and chemokine receptors can initiate an intracellular signaling cascade involving PI3K and PLCγ. This cascade leads to the activation of adaptor proteins that induce a conformational change in VLA-4, switching it to a high-affinity active state. Activated VLA-4 can then bind to VCAM-1 on endothelial cells, promoting cell adhesion and migration. VLA-4 antagonists, such as derivatives of **4-(Pyrrolidin-1-yl)benzoic acid**, can inhibit this process by preventing the binding of activated VLA-4 to its ligands.

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